molecular formula C17H7N11O16 B1254963 2,6-Bis(picrylamino)-3,5-dinitropyridine CAS No. 38082-89-2

2,6-Bis(picrylamino)-3,5-dinitropyridine

Cat. No. B1254963
CAS RN: 38082-89-2
M. Wt: 621.3 g/mol
InChI Key: YSSXHRVRZWIAKV-UHFFFAOYSA-N
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Description

2,6-Bis(picrylamino)-3,5-dinitropyridine is a moderately powerful explosive that is more thermally stable than any other explosive of comparable oxygen balance .


Synthesis Analysis

2,6-Bis(picrylamino)-3,5-dinitropyridine was synthesized using an improved literature method . The reactions of 2,6-Bis(picrylamino)-3,5-dinitropyridine with different bases, such

Scientific Research Applications

Synthesis and Chemical Properties

  • PYX was synthesized using an improved literature method, and its structure was extensively investigated, including X-ray structures and reaction behavior with various bases and N-bases. It was characterized using techniques like vibrational and NMR spectroscopy, mass spectrometry, elemental analysis, and DSC. The study also included the determination of heats of formation and detonation parameters (Klapötke et al., 2016).

Thermal Stability and Decomposition

  • PYX is highly thermostable, and its thermal decomposition was examined to determine kinetic parameters. Studies showed that it forms volatile semi-products during thermal decomposition, influencing these parameters. The maximum safe temperature was calculated, and factors contributing to its stability were analyzed, including strong hydrogen bonds and large couplings in its carbon skeleton (Gołofit & Szala, 2017).

Detonation Properties and Sensitivity

  • The study of PYX derivatives showed that they have better detonation performance than PYX itself. The detonation pressure and velocity of these derivatives were predicted, and sensitivity was evaluated using criteria like bond dissociation enthalpies and characteristic heights. Some derivatives were suggested as good candidates for explosives based on their balance of detonation performance and sensitivity (Liu et al., 2012).

Potential Application in Medicinal Chemistry

  • Bis-benzamidino derivatives of imidazo[1,2-a]pyridines, including 2,6-bis(picrylamino) variants, were synthesized and tested for antiprotozoal activity. These compounds showed strong DNA binding affinity and significant in vitro activity against certain protozoan species, suggesting their potential application in developing antiprotozoal drugs (Ismail et al., 2008).

Applications in Polymer Chemistry

  • A polymerizable 2,6-bis(acrylamido)pyridine was synthesized for use as a functional monomer in molecular imprinting applications. This monomer forms multiple hydrogen bonds with target molecules, allowing specific molecular memory in molecularly imprinted polymers. This approach can be beneficial in applications like liquid chromatography and specific molecular recognition (Yano et al., 1998).

properties

IUPAC Name

3,5-dinitro-2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine
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InChI

InChI=1S/C17H7N11O16/c29-21(30)6-1-8(23(33)34)14(9(2-6)24(35)36)18-16-12(27(41)42)5-13(28(43)44)17(20-16)19-15-10(25(37)38)3-7(22(31)32)4-11(15)26(39)40/h1-5H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSSXHRVRZWIAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7N11O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6068064
Record name 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)-
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Molecular Weight

621.3 g/mol
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Physical Description

Yellow crystalline powder with no distinct odor when dry; [Owen Compliance Services MSDS]
Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
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Product Name

2,6-Bis(picrylamino)-3,5-dinitropyridine

CAS RN

38082-89-2
Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
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Record name 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)-
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Record name 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)-
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Record name 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)-
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Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
TM Klapötke, J Stierstorfer… - … A European Journal, 2016 - Wiley Online Library
2,6‐Bis(picrylamino)pyridine (1; pre‐PYX) and 2,6‐bis(picrylamino)‐3,5‐dinitropyridine (2; PYX) were synthesized using an improved literature method. Compounds 1 and 2 were …
H Wu, Y Zhang, P Chang, H Hao, L Zhai… - Journal of Molecular …, 2022 - Elsevier
The solubility of energetic materials in organic solvents plays a critical role in industrial manufacturing. Here, thermodynamic analysis and molecular simulation were used to investigate …
Number of citations: 7 www.sciencedirect.com
GA Drake, JE London, DM Smith - 1981 - osti.gov
The acute oral LD/sub 30//sup 50/ values for PYX explosive for mice and rats is greater than 5 g/kg. According to classical guidelines, the material would be considered slightly or …
Number of citations: 0 www.osti.gov
J Fu, H Ren, X Wu, Y Chen, M Zhang, Y Cheng - Defence Technology, 2023 - Elsevier
2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) has excellent thermostability, which makes its thermal decomposition mechanism receive much attention. In this paper, the mechanism of …
Number of citations: 0 www.sciencedirect.com
J ZHOU, Z LIU, Q YAO - Chinese Journal of Energetic …, 2017 - energetic-materials.org.cn
A novel thermally stable energetic material, 4-amino-2, 6-bis (5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) was first synthesized via two-step reactions of nitration and condensation …
Number of citations: 1 www.energetic-materials.org.cn
A Larki, MR Nasrabadi… - Propellants, Explosives …, 2016 - Wiley Online Library
An experimental investigation for sensitive spectrophotometric detection of explosive, 2,6‐bis(picrylamino)pyridine (BPAP) using dispersive liquid‐liquid microextraction was carried out. …
Number of citations: 8 onlinelibrary.wiley.com
T Gołofit, M Szala - Journal of Thermal Analysis and Calorimetry, 2017 - Springer
2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) is a highly thermostable explosive. The examination of its thermal decomposition was conducted, and kinetic parameters of the …
Number of citations: 10 link.springer.com
H Liu, F Wang, GX Wang… - Journal of Computational …, 2012 - Wiley Online Library
The NH 2 , NO 2 , N 3 , NHNO 2 , and ONO 2 substitution derivatives of PYX (2,6‐bis(picrylamino)‐3,5‐dinitropyridine) were studied at the B3LYP/6‐31G** level of density …
Number of citations: 34 onlinelibrary.wiley.com
Z Cheng, W Yang, Q Ma, ZQ Zhang, L Yang… - Crystal Growth & …, 2021 - ACS Publications
Fused pyrazolotriazine frameworks have been used to develop novel heat-resistant energetic compounds. Diazotization of 3,4-diamino-4-nitropyrazole (1) and 3-anmio-4,5-…
Number of citations: 6 pubs.acs.org
FM Hudson - Eur. Patent, 1984
Number of citations: 4

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